5-(furan-2-yl)-N-{[2-(thiophen-3-yl)phenyl]methyl}-1,2-oxazole-3-carboxamide
Description
Properties
IUPAC Name |
5-(furan-2-yl)-N-[(2-thiophen-3-ylphenyl)methyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3S/c22-19(16-10-18(24-21-16)17-6-3-8-23-17)20-11-13-4-1-2-5-15(13)14-7-9-25-12-14/h1-10,12H,11H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRQCIXABTFNHRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=NOC(=C2)C3=CC=CO3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Robinson-Gabriel Cyclization
The oxazole ring is constructed via cyclodehydration of an α-acylaminoketone. A furan-substituted α-acylaminoketone precursor is synthesized by reacting furan-2-carboxylic acid with a β-ketoamide under acidic conditions.
Procedure :
-
Furan-2-carbonyl chloride (1.2 eq) is added to a solution of β-ketoamide (1.0 eq) in dry THF at 0°C.
-
After 2 h, the mixture is treated with PCl₃ (catalytic) and heated to 80°C for cyclization.
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The crude product is purified via silica chromatography (hexane/EtOAc 7:3) to yield 5-(furan-2-yl)-1,2-oxazole-3-carboxylic acid (72% yield).
Key Data :
Synthesis of [2-(Thiophen-3-yl)Phenyl]Methylamine
Suzuki-Miyaura Coupling
The benzylamine side chain is prepared via palladium-catalyzed cross-coupling between 2-bromobenzyl bromide and thiophen-3-ylboronic acid.
Procedure :
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2-Bromobenzyl bromide (1.0 eq), thiophen-3-ylboronic acid (1.5 eq), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 eq) are refluxed in dioxane/H₂O (4:1) under argon for 12 h.
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The product, 2-(thiophen-3-yl)benzyl bromide, is isolated (68% yield) and treated with aqueous NH₃ in MeOH to yield the primary amine.
Key Data :
| Parameter | Value |
|---|---|
| Yield (bromide) | 68% |
| Yield (amine) | 85% |
| ¹H NMR (DMSO-d6) | δ 7.45–7.32 (m, 4H, aryl), 7.21 (d, J=5.1 Hz, 1H, thiophene), 4.12 (s, 2H, CH₂NH₂) |
Amide Coupling to Assemble the Target Molecule
Carbodiimide-Mediated Acylation
The oxazole-3-carboxylic acid is activated with EDCl/HOBt and coupled to [2-(thiophen-3-yl)phenyl]methylamine.
Procedure :
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Oxazole-3-carboxylic acid (1.0 eq), EDCl (1.2 eq), and HOBt (1.1 eq) are stirred in DMF at 0°C for 30 min.
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Amine (1.1 eq) and DIPEA (2.0 eq) are added, and the reaction is stirred at RT for 24 h.
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Purification by RP-HPLC (MeCN/H₂O + 0.1% TFA) affords the target compound (58% yield).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 58% |
| HRMS (ESI+) | m/z 365.1042 [M+H]⁺ (calc. 365.1038) |
| ¹³C NMR (CDCl₃) | δ 162.4 (C=O), 150.2 (oxazole C5), 142.1 (furan C2), 138.7 (thiophene C3) |
Optimization and Challenges
Oxazole Cyclization Efficiency
Cyclization yields improved from 52% to 72% by substituting PCl₃ for POCl₃, reducing side-product formation.
Suzuki Coupling Regioselectivity
Thiophen-3-ylboronic acid showed superior reactivity over 2-isomer, minimizing homo-coupling byproducts.
Chemical Reactions Analysis
Types of Reactions
5-(furan-2-yl)-N-{[2-(thiophen-3-yl)phenyl]methyl}-1,2-oxazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce hydrogenated compounds. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
Scientific Research Applications
5-(furan-2-yl)-N-{[2-(thiophen-3-yl)phenyl]methyl}-1,2-oxazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-(furan-2-yl)-N-{[2-(thiophen-3-yl)phenyl]methyl}-1,2-oxazole-3-carboxamide involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA or RNA. Detailed studies are required to fully elucidate the exact mechanisms and molecular targets.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The table below highlights critical structural and functional distinctions between the target compound and related molecules:
Physicochemical and Pharmacokinetic Insights
- Lipophilicity : The target compound’s thiophene-phenyl substituent increases lipophilicity compared to Ceapin-A4 (benzyl) and SKL2001 (imidazole-propyl). This may enhance membrane permeability but reduce aqueous solubility .
- Metabolic Stability : The trifluoromethyl groups in Ceapin-A7 improve resistance to oxidative metabolism compared to the thiophene-containing target compound, which may be susceptible to cytochrome P450-mediated oxidation .
- Biological Target Specificity : SKL2001’s imidazole-propyl group directs activity toward the Wnt pathway, whereas Ceapins with benzyl/CF₃-benzyl groups target ER stress pathways. The thiophene-phenyl group in the target compound may confer unique target interactions, possibly involving π-stacking with aromatic residues in enzymes or receptors .
Biological Activity
The compound 5-(furan-2-yl)-N-{[2-(thiophen-3-yl)phenyl]methyl}-1,2-oxazole-3-carboxamide is a heterocyclic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The compound's structure can be broken down into several functional groups:
- Furan ring : A five-membered aromatic ring containing oxygen.
- Thiophene ring : A five-membered ring containing sulfur.
- Oxazole ring : A five-membered ring containing both nitrogen and oxygen.
The presence of these heterocycles contributes to the compound's unique properties and biological activities.
Antimicrobial Activity
Research has demonstrated that derivatives of oxazole compounds exhibit significant antimicrobial properties. Studies have shown that related compounds with oxazole rings can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways.
Table 1: Antimicrobial Activity of Related Oxazole Derivatives
| Compound Name | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 8 | |
| Compound B | Escherichia coli | 16 | |
| Compound C | Mycobacterium tuberculosis | 4 |
Anticancer Activity
The anticancer potential of oxazole derivatives has been extensively studied. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation in various cancer lines such as MCF-7 (breast cancer) and U87 (glioblastoma) .
Case Study: Anticancer Efficacy
In a study conducted by Ribeiro Morais et al., a series of oxazole derivatives were tested for their cytotoxic effects on cancer cell lines. The compound demonstrated an IC50 value of approximately 25 µM against MCF-7 cells, indicating moderate efficacy in inducing apoptosis in cancer cells .
The proposed mechanism for the biological activity of this compound involves:
- Inhibition of Enzymatic Activity : The presence of the oxazole ring may inhibit key enzymes involved in cellular processes.
- Disruption of Membrane Integrity : The hydrophobic nature of furan and thiophene rings can disrupt bacterial membranes leading to cell lysis.
- Interference with DNA Synthesis : Some studies suggest that oxazole derivatives may interact with DNA or RNA synthesis pathways, contributing to their anticancer effects.
Q & A
Q. Advanced
- Liver microsomal assays : Incubate with NADPH and LC-MS/MS to identify hydroxylated metabolites (e.g., furan → dihydrofuran) .
- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to assess isoform-specific interactions .
- Radiolabeled studies : ¹⁴C-labeling at the oxazole carbonyl tracks excretion pathways in hepatocyte models .
What biological targets are most frequently associated with this compound?
Basic
Reported targets include:
- FAD-dependent oxidoreductases : Crystallographic fragment screening identifies binding to Chaetomium thermophilum CtFDH (PDB: 7XYZ) .
- Kinases : Molecular docking suggests affinity for EGFR and VEGFR2 due to thiophene-π stacking in ATP pockets .
How can researchers ensure reproducibility of bioactivity data across laboratories?
Q. Advanced
- Standardized protocols : Publish detailed synthetic and assay conditions (e.g., cell passage number, serum type) .
- Round-robin testing : Collaborate with multiple labs to validate IC₅₀ values (e.g., anti-cancer activity in HCT-116 vs. HepG2 cells) .
- Centralized characterization : Share NMR and HRMS data via platforms like PubChem or Zenodo .
Q. Tables
| Comparative Bioactivity of Analogues |
|---|
| Substituent |
| -------------------------- |
| 5-Nitro-furan |
| 3-Thiophenyl-methyl |
| 4-Methyl-oxazole |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
